Balanced Dual Inhibition of KHK-C and KHK-A Distinguishes Khk-IN-3 from PF-06835919
Khk-IN-3 (LY3522348) demonstrates a balanced, equipotent inhibition of both human KHK isoforms, KHK-C and KHK-A, with IC50 values of 20 nM and 24 nM, respectively . In contrast, the clinical comparator PF-06835919 exhibits a marked isoform preference, with IC50 values of 8.4-10 nM for KHK-C but only 66-170 nM for KHK-A .
| Evidence Dimension | Potency vs. KHK Isoforms (IC50) |
|---|---|
| Target Compound Data | hKHK-C: 20 nM; hKHK-A: 24 nM |
| Comparator Or Baseline | PF-06835919: hKHK-C: 8.4-10 nM; hKHK-A: 66-170 nM |
| Quantified Difference | ~2.8-7x lower potency on KHK-A for PF-06835919 vs. Khk-IN-3; balanced potency for Khk-IN-3. |
| Conditions | Biochemical assay using recombinant human KHK-C and KHK-A. |
Why This Matters
Balanced dual inhibition ensures effective blockade of both metabolic KHK isoforms, which may be critical for therapeutic efficacy in tissues expressing different isoform ratios, unlike the biased profile of PF-06835919.
